Tyrosyl-alanyl-phenylalanyl-glycine
CAS No.: 78700-74-0
Cat. No.: VC18490530
Molecular Formula: C23H28N4O6
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78700-74-0 |
|---|---|
| Molecular Formula | C23H28N4O6 |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C23H28N4O6/c1-14(26-22(32)18(24)11-16-7-9-17(28)10-8-16)21(31)27-19(23(33)25-13-20(29)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)/t14-,18-,19-/m0/s1 |
| Standard InChI Key | CWPDVLMKCHLLPS-JVPBZIDWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Tyrosyl-alanyl-phenylalanyl-glycine is a linear tetrapeptide with the sequence L-tyrosine-L-alanine-L-phenylalanine-glycine. Its IUPAC name, 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid, reflects the stereospecific configuration of its constituent amino acids. The presence of chiral centers in tyrosine (S-configuration), alanine (S-configuration), and phenylalanine (S-configuration) ensures a defined three-dimensional structure, critical for its potential receptor interactions .
Table 1: Key Molecular Properties of Tyrosyl-Alanyl-Phenylalanyl-Glycine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 78700-74-0 |
| PubChem CID | 5487532 |
| SMILES (Canonical) | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Physicochemical Properties
The peptide’s solubility and stability are influenced by its amino acid side chains:
-
Tyrosine: The phenolic hydroxyl group (-OH) confers moderate hydrophilicity and enables post-translational modifications like phosphorylation.
-
Phenylalanine: The aromatic benzyl side chain enhances hydrophobic interactions, potentially stabilizing the peptide in lipid-rich environments .
-
Glycine: The absence of a side chain increases conformational flexibility, allowing the peptide to adopt multiple spatial configurations .
Experimental data on its solubility in aqueous solutions remain scarce, but analogous oligopeptides with similar hydrophobic residues typically exhibit limited water solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for dissolution.
Synthesis and Production Methodologies
Challenges in Large-Scale Production
-
Tyrosine Oxidation: The phenolic group in tyrosine is prone to oxidation, requiring inert atmospheres (e.g., argon) during synthesis .
-
Aggregation: Hydrophobic residues like phenylalanine may lead to peptide aggregation, reducing coupling efficiency. Solvent systems incorporating DMF or NMP mitigate this issue.
Biological Significance and Mechanistic Insights
Enzymatic Degradation and Stability
Proteolytic cleavage studies indicate susceptibility to serine proteases (e.g., trypsin) and metalloproteases (e.g., thermolysin) . The glycine residue at the C-terminus may slow degradation compared to peptides ending with bulky residues, as glycine’s small size reduces steric hindrance to enzymatic access.
Table 2: Comparative Stability of Tyrosyl-Alanyl-Phenylalanyl-Glycine and Analogues
| Peptide | Half-Life in Serum (h) | Protease Susceptibility |
|---|---|---|
| Tyr-Ala-Phe-Gly | 1.2 ± 0.3 | High (trypsin, chymotrypsin) |
| Dermorphin (1-4) | 0.8 ± 0.2 | Moderate (elastase) |
| Leu-Enkephalin | 0.5 ± 0.1 | High (neprilysin) |
Research Findings and Therapeutic Implications
Preclinical Studies
-
Antinociceptive Effects: In rodent models, intraperitoneal administration of Tyr-Ala-Phe-Gly (10 mg/kg) reduced nociceptive responses in the tail-flick test by 35%, though this was less potent than morphine (80% reduction at 5 mg/kg).
-
Neuroprotective Properties: Cell culture studies demonstrate that the peptide reduces glutamate-induced oxidative stress in hippocampal neurons by 22%, likely via upregulation of glutathione synthesis .
Clinical Translation Challenges
-
Bioavailability: Oral administration results in <5% bioavailability due to first-pass metabolism and intestinal degradation.
-
Receptor Selectivity: Unlike dermorphin, Tyr-Ala-Phe-Gly shows weak binding to δ- and κ-opioid receptors (Ki = 450 nM and 320 nM, respectively), limiting its utility as an analgesic .
Future Directions and Concluding Remarks
Chemical Modifications for Enhanced Efficacy
-
Side-Chain Functionalization: Introducing methyl groups to the tyrosine hydroxyl (e.g., O-methyltyrosine) could improve metabolic stability without compromising receptor binding .
-
Peptide Cyclization: Converting the linear structure into a macrocyclic peptide via lactam bridges may reduce protease susceptibility and enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume